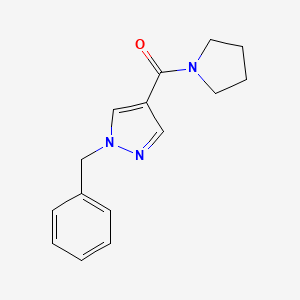
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone, also known as BPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BPMP belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has been found to exhibit potential applications in medical research. It has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β), which are involved in the regulation of various cellular processes. This compound has also been found to inhibit the growth of cancer cells and induce cell death in vitro. Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone exerts its effects by binding to the active site of CDK5 and GSK3β, thereby inhibiting their activity. CDK5 and GSK3β are involved in the regulation of various cellular processes such as cell cycle progression, apoptosis, and gene expression. By inhibiting the activity of these enzymes, this compound can modulate these processes and exert its effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been found to modulate the expression of various genes involved in cellular processes such as apoptosis and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. Moreover, this compound has been shown to exhibit potent inhibitory activity against CDK5 and GSK3β, making it a useful tool for studying the role of these enzymes in various cellular processes. However, this compound also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain assays. Moreover, this compound has been found to exhibit some degree of toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone. One potential direction is to investigate its effects on other enzymes involved in cellular processes such as apoptosis and gene expression. Another potential direction is to investigate its potential applications in the treatment of other diseases such as cancer and diabetes. Moreover, further research is needed to understand the mechanism of action of this compound and its effects on cellular processes in more detail. Overall, this compound has significant potential for medical research and warrants further investigation.
Méthodes De Synthèse
(1-Benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of 1-benzylpyrazole-4-carbaldehyde with pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to yield this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
(1-benzylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(17-8-4-5-9-17)14-10-16-18(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRQSJGQNACABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

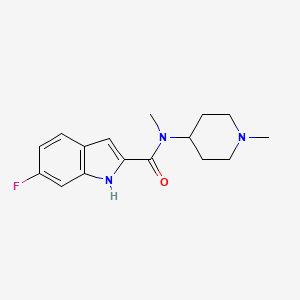


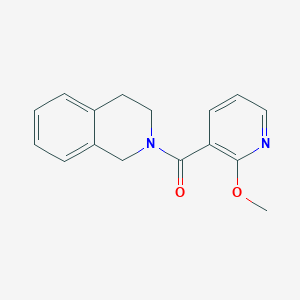
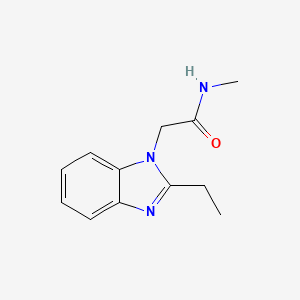
![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)


![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
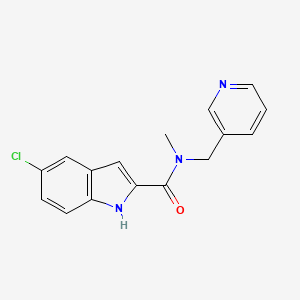
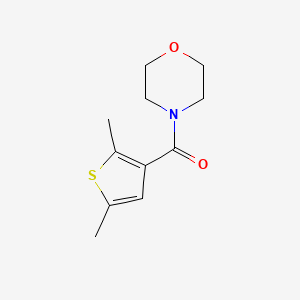
![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)